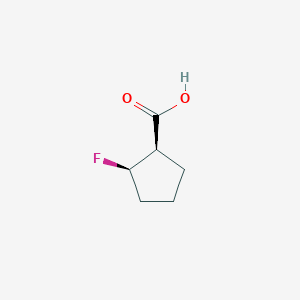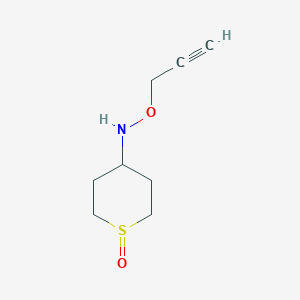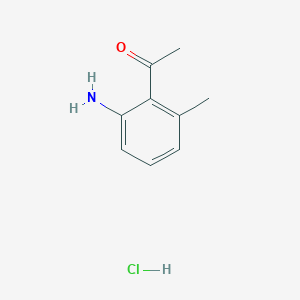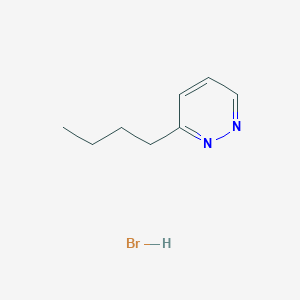
3-Butylpyridazine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butylpyridazine hydrobromide is an organic compound with the molecular formula C8H13BrN2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms
准备方法
The synthesis of 3-butylpyridazine hydrobromide typically involves the reaction of pyridazine with butyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
3-Butylpyridazine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced pyridazine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted pyridazine compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-Butylpyridazine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.
作用机制
The mechanism of action of 3-butylpyridazine hydrobromide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
3-Butylpyridazine hydrobromide can be compared with other pyridazine derivatives, such as pyridazine itself, pyridazinone, and other substituted pyridazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridazine: The parent compound with no substituents. It serves as a basic building block for various derivatives.
Pyridazinone: A derivative with a carbonyl group, known for its diverse pharmacological activities.
Substituted Pyridazines: Compounds with various substituents, each exhibiting unique properties and applications.
The uniqueness of this compound lies in its specific butyl substituent, which imparts distinct chemical reactivity and potential biological activities compared to other pyridazine derivatives.
属性
分子式 |
C8H13BrN2 |
|---|---|
分子量 |
217.11 g/mol |
IUPAC 名称 |
3-butylpyridazine;hydrobromide |
InChI |
InChI=1S/C8H12N2.BrH/c1-2-3-5-8-6-4-7-9-10-8;/h4,6-7H,2-3,5H2,1H3;1H |
InChI 键 |
ZCJIYAWFXWSHPS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NN=CC=C1.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13006471.png)
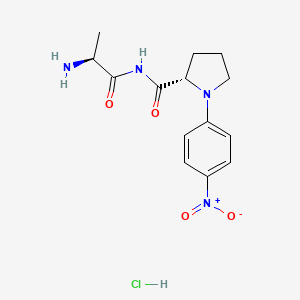
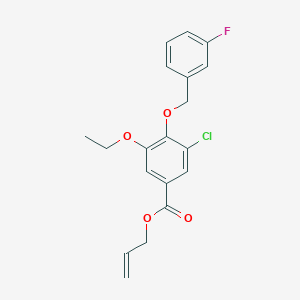
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13006490.png)
![Naphtho[2,3-a]phenazine](/img/structure/B13006503.png)
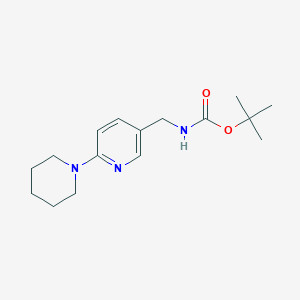
![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)
![(1S,2R,5R,6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006532.png)
